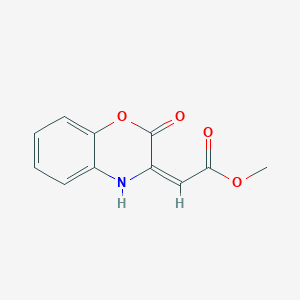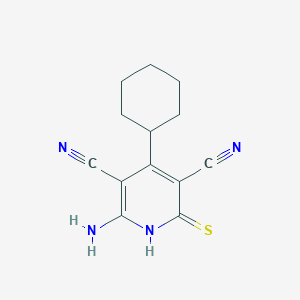
(2-amino-5-bromophenyl)(phenyl)methanone hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-amino-5-bromophenyl)(phenyl)methanone hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is an organic compound that is commonly used as a reagent in laboratory experiments.
Mecanismo De Acción
The mechanism of action of (2-amino-5-bromophenyl)(phenyl)methanone hydrazone is not well understood. However, it is believed to act as a nucleophile and can react with various electrophiles. It can also form hydrogen bonds with other molecules, which may play a role in its mechanism of action.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2-amino-5-bromophenyl)(phenyl)methanone hydrazone. However, it is known to have low toxicity and is not harmful to human health in small quantities. It is also not known to have any significant physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-amino-5-bromophenyl)(phenyl)methanone hydrazone in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, one of the limitations is that its mechanism of action is not well understood, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2-amino-5-bromophenyl)(phenyl)methanone hydrazone. One area of interest is the study of its potential applications in the synthesis of other compounds. Another area of interest is the investigation of its mechanism of action, which may lead to the development of new compounds with therapeutic potential. Additionally, further research is needed to determine the potential toxicity of (2-amino-5-bromophenyl)(phenyl)methanone hydrazone in larger quantities.
Métodos De Síntesis
(2-amino-5-bromophenyl)(phenyl)methanone hydrazone can be synthesized by reacting 2-amino-5-bromobenzophenone with hydrazine hydrate in the presence of a catalyst. The reaction takes place under reflux conditions and yields a yellow crystalline product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
(2-amino-5-bromophenyl)(phenyl)methanone hydrazone has various scientific research applications. It is commonly used as a reagent in laboratory experiments to study the mechanism of action of different compounds. It is also used in the synthesis of other compounds and as a starting material for the preparation of various heterocyclic compounds.
Propiedades
IUPAC Name |
4-bromo-2-[(E)-C-phenylcarbonohydrazonoyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3/c14-10-6-7-12(15)11(8-10)13(17-16)9-4-2-1-3-5-9/h1-8H,15-16H2/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDUHPSVEBCHJM-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Amino-5-bromophenyl)(phenyl)methanone hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)


![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)


![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)